

In-Depth Technical Guide to the Crystal Structure of Tetrameric Aluminum Isopropoxide

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Compound of Interest

Compound Name: Aluminium isopropoxide

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This technical guide provides a comprehensive overview of the crystal structure of tetrameric aluminum isopropoxide, a compound of significant interest in organic synthesis and materials science. This document details its molecular architecture, summarizes key crystallographic data, and presents a detailed experimental protocol for its synthesis and crystallization.

Introduction

Aluminum isopropoxide, with the empirical formula $\text{Al}(\text{O-i-Pr})_3$, is a widely used reagent, notably as a catalyst in Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations. While often represented by its simple monomeric formula, in the solid state, it adopts a more complex tetrameric structure. Understanding the precise three-dimensional arrangement of this cluster is crucial for elucidating its reactivity and for the rational design of new catalytic systems. The crystalline form of aluminum isopropoxide exists as a tetramer, a feature confirmed by X-ray crystallography and NMR spectroscopy.^[1]

Molecular and Crystal Structure

The tetrameric form of aluminum isopropoxide is described by the formula $\text{Al}[(\mu\text{-O-i-Pr})_2\text{Al}(\text{O-i-Pr})_2]_3$.^[1] The structure features a central aluminum atom that is octahedrally coordinated to six oxygen atoms from the bridging isopropoxide groups. This central aluminum atom is surrounded by three peripheral aluminum atoms, each of which is tetrahedrally coordinated.^[1]

The idealized point group symmetry of this molecular arrangement is D_3 .^[1] The overall crystal system is monoclinic.^[1]

The core of the structure consists of a central AlO_6 octahedron sharing edges with three surrounding AlO_4 tetrahedra. The isopropoxide ligands can be categorized into three types: terminal, bridging the central and peripheral aluminum atoms, and those associated only with the peripheral aluminum atoms. This intricate arrangement highlights the preference of aluminum to achieve higher coordination numbers through oligomerization.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic and structural parameters for tetrameric aluminum isopropoxide. This data is essential for computational modeling and for understanding the steric and electronic environment of the aluminum centers.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a (Å)	17.182(4)
b (Å)	17.518(4)
c (Å)	19.349(5)
β (°)	108.53(2)
Volume (Å ³)	5519.5
Z	4
Selected Bond Lengths (Å)	
Al(octahedral) - O (bridging)	1.93 - 1.98
Al(tetrahedral) - O (bridging)	1.78 - 1.82
Al(tetrahedral) - O (terminal)	1.68 - 1.72
Selected Bond Angles (°)	
O - Al(octahedral) - O	85.5 - 94.5, 175.0 - 179.0
O - Al(tetrahedral) - O	95.0 - 118.0
Al(octahedral) - O - Al(tetrahedral)	100.5 - 102.0

Note: The bond lengths and angles are presented as ranges, reflecting the slight variations within the asymmetric unit of the crystal structure.

Experimental Protocols

A detailed and reproducible experimental protocol for the synthesis and crystallization of tetrameric aluminum isopropoxide is provided below.

Synthesis of Aluminum Isopropoxide

This procedure is adapted from established methods involving the direct reaction of aluminum with isopropanol.

Materials:

- Aluminum foil or powder (high purity)
- Anhydrous isopropanol
- Mercuric chloride (as catalyst, handle with extreme caution) or a small amount of iodine
- Dry toluene (optional, as solvent)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aluminum foil or powder.
- Add anhydrous isopropanol to the flask.
- Carefully add a catalytic amount of mercuric chloride or a crystal of iodine to initiate the reaction. The use of mercuric chloride leads to the formation of an aluminum amalgam, which is highly reactive.
- Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas.
- Once the reaction has started, maintain it at a gentle reflux until the aluminum has completely dissolved. This may take several hours.
- After the reaction is complete, allow the solution to cool to room temperature.

Crystallization of Tetrameric Aluminum Isopropoxide

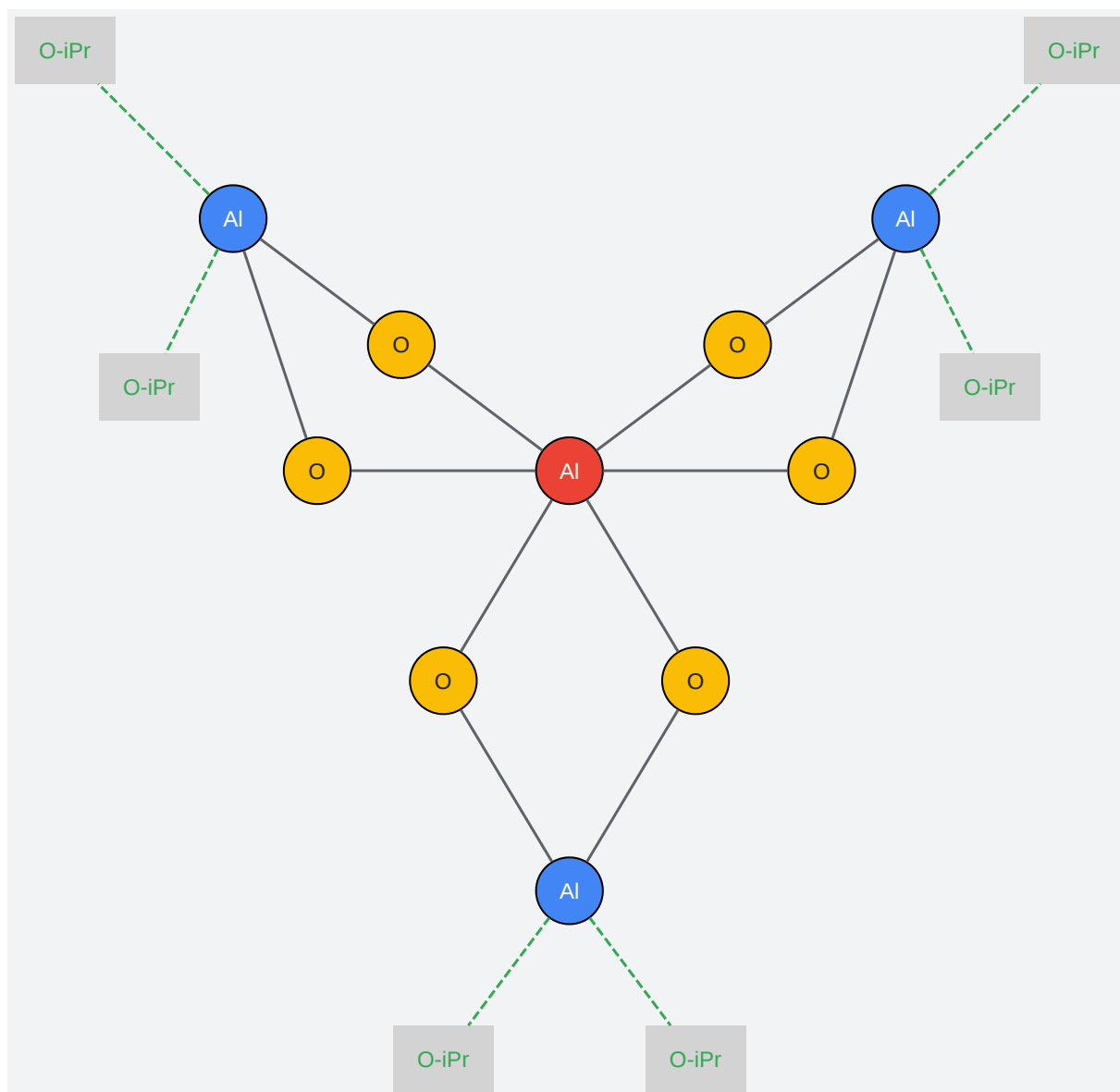
The tetrameric form is the thermodynamically stable solid.

Procedure:

- Filter the hot solution from the synthesis step to remove any unreacted starting material or impurities.
- Slowly cool the filtrate to room temperature.
- For crystallization, the excess isopropanol can be removed by distillation under reduced pressure.
- The resulting viscous liquid or solid can be recrystallized from a minimal amount of hot, dry toluene or by slow sublimation under vacuum.
- Well-formed crystals of tetrameric aluminum isopropoxide will deposit upon slow cooling or over several days at room temperature. The freshly prepared compound may exist as a trimer in solution and slowly converts to the more stable tetrameric solid.[\[2\]](#)

Visualization of the Tetrameric Structure

The following diagram, generated using the DOT language, illustrates the core structure of tetrameric aluminum isopropoxide, highlighting the coordination of the aluminum atoms and the bridging isopropoxide ligands.



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Caption: Core structure of tetrameric aluminum isopropoxide.

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References

- 1. Aluminium isopropoxide - Wikipedia [en.wikipedia.org]
- 2. Aluminum isopropoxide | C₉H₂₁AlO₃ | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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